

Spectroscopic comparison of Ethyl 2-methyl-4-pentenoate and its isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 2-methyl-4-pentenoate**

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A comprehensive spectroscopic comparison of **Ethyl 2-methyl-4-pentenoate** and its isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate the differentiation and characterization of these structurally related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Ethyl 2-methyl-4-pentenoate** and a selection of its isomers. These isomers include positional isomers, where the double bond or the methyl group is at a different position, and stereoisomers.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, J in Hz)

Compound	δ (ppm) and Multiplicity	Assignment
Ethyl 2-methyl-4-pentenoate	5.85-5.71 (m, 1H), 5.10-4.99 (m, 2H), 4.12 (q, $J=7.1$, 2H), 2.55 (m, 1H), 2.30 (m, 2H), 1.25 (t, $J=7.1$, 3H), 1.15 (d, $J=6.8$, 3H)	=CH-, =CH ₂ , -OCH ₂ -, -CH(CH ₃)-, -CH ₂ -CH=, -OCH ₂ CH ₃ , -CH(CH ₃)-
Ethyl 4-pentenoate ^[1]	5.88-5.75 (m, 1H), 5.08-4.98 (m, 2H), 4.13 (q, $J=7.1$, 2H), 2.42-2.32 (m, 4H), 1.25 (t, $J=7.1$, 3H)	=CH-, =CH ₂ , -OCH ₂ -, -CH ₂ -C=O and -CH ₂ -CH=, -OCH ₂ CH ₃
Ethyl 3-pentenoate	5.60-5.50 (m, 2H), 4.14 (q, $J=7.2$, 2H), 3.00 (d, $J=5.0$, 2H), 1.70 (d, $J=6.0$, 3H), 1.26 (t, $J=7.2$, 3H)	-CH=CH-, -OCH ₂ -, -CH ₂ -C=O, =CH-CH ₃ , -OCH ₂ CH ₃
Ethyl 2-pentenoate	6.95 (dt, $J=15.6$, 6.9, 1H), 5.82 (dt, $J=15.6$, 1.6, 1H), 4.18 (q, $J=7.1$, 2H), 2.22 (m, 2H), 1.28 (t, $J=7.1$, 3H), 1.05 (t, $J=7.5$, 3H)	-CH=CH-C=O, -CH=CH-C=O, -OCH ₂ -, -CH ₂ -CH ₃ , -OCH ₂ CH ₃ , -CH ₂ -CH ₃
Ethyl 2-methyl-2-pentenoate	6.05 (tq, $J=7.3$, 1.4, 1H), 4.15 (q, $J=7.1$, 2H), 2.15 (m, 2H), 1.80 (s, 3H), 1.27 (t, $J=7.1$, 3H), 1.04 (t, $J=7.5$, 3H)	=CH-, -OCH ₂ -, -CH ₂ -CH ₃ , =C(CH ₃)-, -OCH ₂ CH ₃ , -CH ₂ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Compound	δ (ppm)
Ethyl 2-methyl-4-pentenoate	175.8, 134.9, 117.3, 60.4, 41.2, 38.7, 17.1, 14.2
Ethyl 4-pentenoate[2][3]	173.1, 137.1, 115.4, 60.3, 33.5, 29.0, 14.2
Ethyl 3-pentenoate	172.1, 129.5, 122.0, 60.2, 37.8, 17.9, 14.2
Ethyl 2-pentenoate	166.5, 144.8, 121.5, 60.1, 25.7, 14.3, 12.3
Ethyl 2-methyl-2-pentenoate[4]	168.5, 141.2, 128.4, 60.0, 22.5, 14.3, 13.9, 12.5

Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands in cm^{-1})

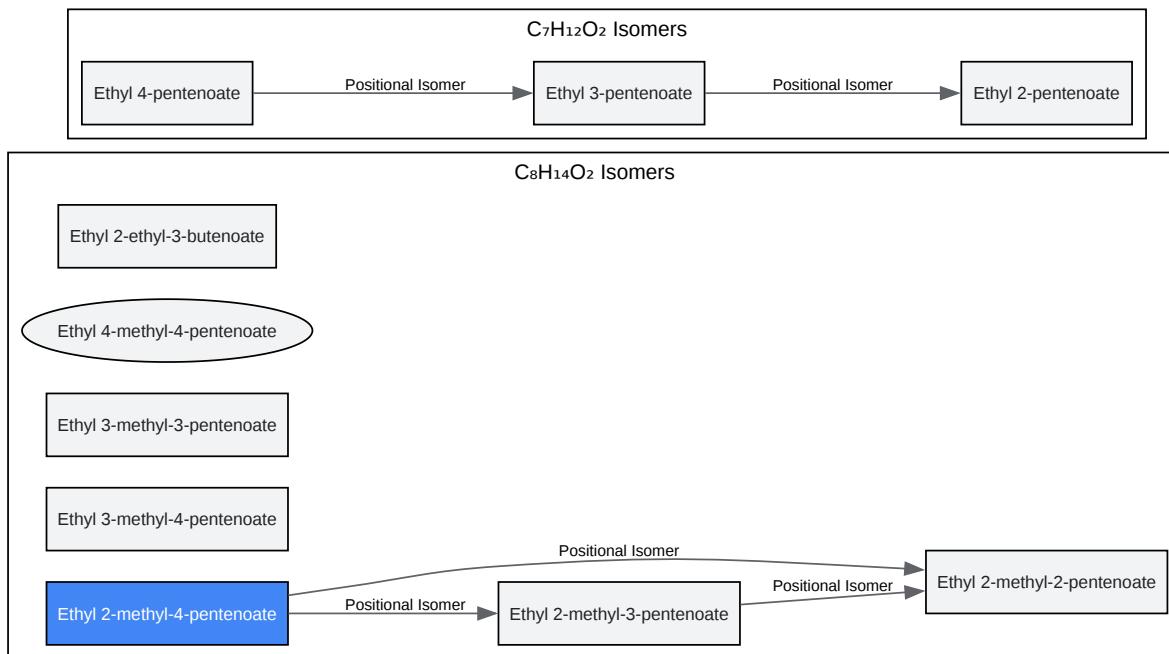
Compound	C=O Stretch	C=C Stretch	C-O Stretch	=C-H Bending
Ethyl 2-methyl-4-pentenoate[5]	~1735	~1640	~1180	~915, 995
Ethyl 4-pentenoate[6][7]	~1740	~1642	~1175	~914, 995
Ethyl 3-pentenoate[8][9]	~1740	~1655	~1170	~965 (trans)
Ethyl 2-pentenoate[10] [11]	~1725	~1655	~1180	~965 (trans)
Ethyl 2-methyl-2-pentenoate	~1715	~1650	~1170	~850

Table 4: Mass Spectrometry Data (Key m/z values)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
Ethyl 2-methyl-4-pentenoate[12]	142	113, 97, 88, 73, 55, 41
Ethyl 4-pentenoate[7]	128	99, 88, 73, 69, 55, 41
Ethyl 3-pentenoate	128	113, 99, 88, 83, 69, 55, 41
Ethyl 2-pentenoate[10][11][13]	128	100, 83, 73, 55, 43
Ethyl 2-methyl-2-pentenoate	142	127, 113, 97, 85, 69, 57, 41

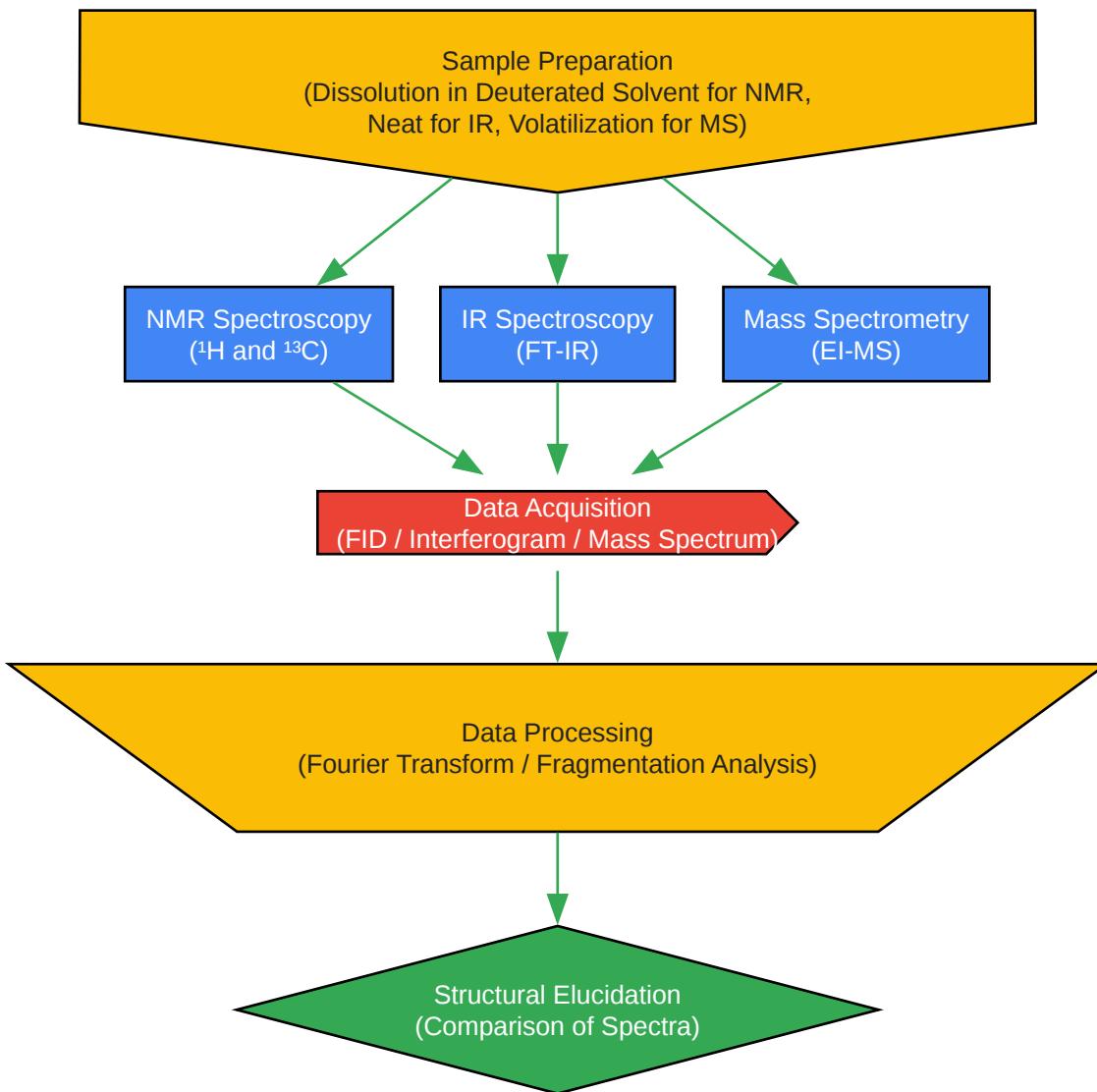
Isomeric Relationships and Experimental Workflow

The following diagrams illustrate the relationships between the isomers and a general workflow for their spectroscopic analysis.

Isomers of Ethyl Pentenoate ($C_8H_{14}O_2$ and $C_7H_{12}O_2$)[Click to download full resolution via product page](#)

Caption: Isomeric relationships of ethyl pentenoate derivatives.

General Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the ester was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.1% tetramethylsilane (TMS) as an internal standard.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- ^1H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4 s. 16 scans were co-added and Fourier transformed.
- ^{13}C NMR Acquisition: Proton-decoupled ^{13}C NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. 512 scans were co-added and Fourier transformed.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.[14]
- Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.[14]
- Data Acquisition: Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . 32 scans were co-added to obtain the final spectrum.[14]

Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.
- Instrumentation: Electron ionization (EI) mass spectra were obtained using a mass spectrometer with the ion source temperature maintained at 230 °C and the electron energy set to 70 eV.[15][16][17][18]
- Data Acquisition: Mass spectra were scanned over the m/z range of 35-350. The resulting fragmentation patterns were analyzed and compared.[17]

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- To cite this document: BenchChem. [Spectroscopic comparison of Ethyl 2-methyl-4-pentenoate and its isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044335#spectroscopic-comparison-of-ethyl-2-methyl-4-pentenoate-and-its-isomers>]

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